molecular formula C13H15NO2 B14367934 (3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one CAS No. 93272-72-1

(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one

Katalognummer: B14367934
CAS-Nummer: 93272-72-1
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: FCLZMFCXIDJCAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that combines a benzofuran ring with an imino group and a methylbutan substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one typically involves the reaction of 2-benzofuran-1(3H)-one with an appropriate imine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imino group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced monitoring systems ensures consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The benzofuran ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. The benzofuran ring may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3Z)-3-[(2-Methylbutan-2-yl)imino]-2-benzofuran-1(3H)-one is unique due to its specific structural features, such as the combination of a benzofuran ring with an imino group and a methylbutan substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

93272-72-1

Molekularformel

C13H15NO2

Molekulargewicht

217.26 g/mol

IUPAC-Name

3-(2-methylbutan-2-ylimino)-2-benzofuran-1-one

InChI

InChI=1S/C13H15NO2/c1-4-13(2,3)14-11-9-7-5-6-8-10(9)12(15)16-11/h5-8H,4H2,1-3H3

InChI-Schlüssel

FCLZMFCXIDJCAS-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)N=C1C2=CC=CC=C2C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.